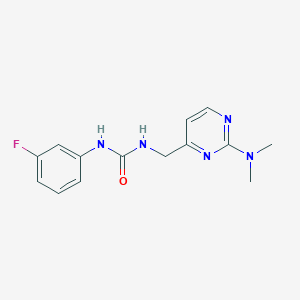

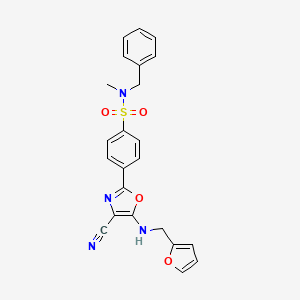

![molecular formula C22H19N3O2S B2755508 N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 923244-23-9](/img/structure/B2755508.png)

N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide” is a complex organic compound. While specific information about this compound is not available, compounds with similar structures have been studied for their antimicrobial and anticancer properties .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized and studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular structures of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Aplicaciones Científicas De Investigación

Anticancer Properties

N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide and its derivatives have been studied for their potential anticancer properties. For instance, certain pyridine linked thiazole derivatives have shown promising anticancer activity against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines (Alaa M. Alqahtani & A. Bayazeed, 2020). Another study synthesized thiazole-pyridine hybrids, with one compound demonstrating higher activity against breast cancer than the reference drug 5-fluorouracil (A. Bayazeed & R. Alnoman, 2020).

Antimicrobial and Antioxidant Activity

Some derivatives of this compound have been evaluated for their antimicrobial properties. For example, Schiff bases and Thiazolidinone derivatives have been assessed for antibacterial and antifungal activities (N. Fuloria et al., 2014). Additionally, certain derivatives have been investigated for their antioxidant efficacy through molecular docking and in vitro studies (A. Hossan, 2020).

Synthesis and Molecular Docking Studies

Research has been conducted on the synthesis of various compounds derived from this compound, including their molecular docking studies. These studies provide insights into potential biological activities and binding interactions (Y. Mary et al., 2020).

Other Potential Applications

There are also studies exploring the potential of these compounds in other fields, such as photovoltaic efficiency modeling for use in dye-sensitized solar cells, indicating their versatility in various scientific applications (Y. Mary et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that thiazole derivatives have been synthesized as hybrid antimicrobials, combining the effect of two or more agents, representing a promising antibacterial therapeutic strategy . These molecules have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biochemical Pathways

Thiazole derivatives have been known to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially influence their action in different environments .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-16-6-5-9-19-21(16)24-22(28-19)25(14-17-10-12-23-13-11-17)20(26)15-27-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJHZTFFUCGOIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

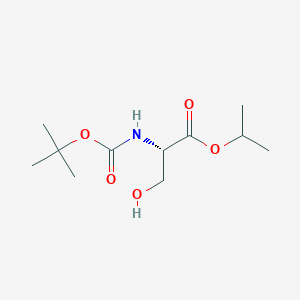

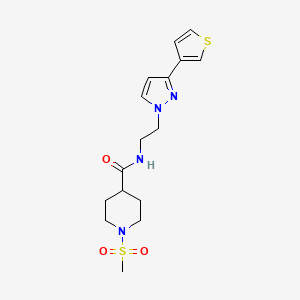

![6-butyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2755430.png)

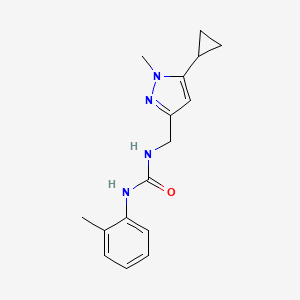

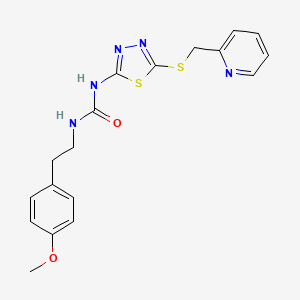

![rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2755433.png)

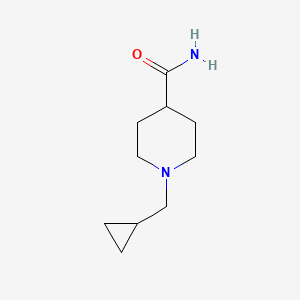

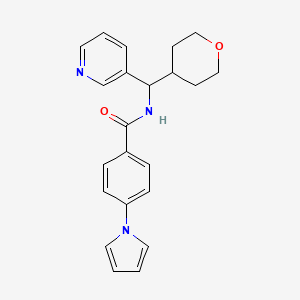

![2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2755436.png)

![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2755443.png)

![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)